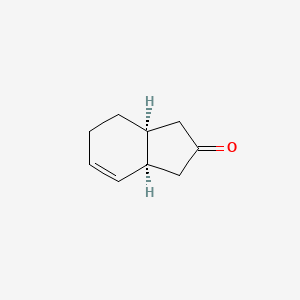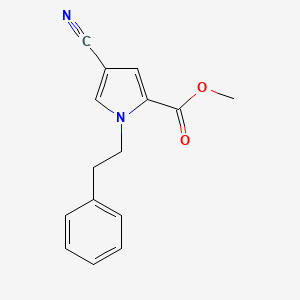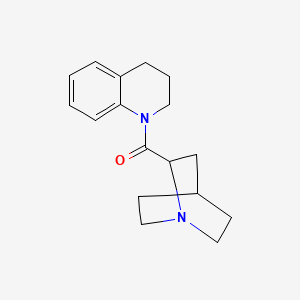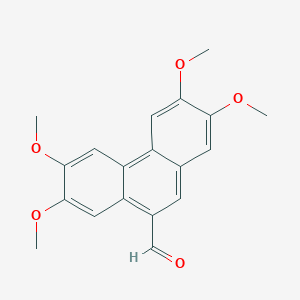
2-Butenedinitrile, 2-chloro-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedinitrile, 2-chloro-, (Z)- is an organic compound with the molecular formula C4HClN2. It is a derivative of butenedinitrile, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedinitrile, 2-chloro-, (Z)- typically involves the chlorination of butenedinitrile. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of 2-Butenedinitrile, 2-chloro-, (Z)- follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-Butenedinitrile, 2-chloro-, (Z)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles and electrophiles.
Cycloaddition Reactions: It can undergo cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.
Addition Reactions: Reagents such as hydrogen halides and halogens are used. The reactions may require catalysts and specific temperature conditions.
Cycloaddition Reactions: These reactions often involve dienes and dienophiles, with conditions tailored to promote the desired cycloaddition pathway.
Major Products Formed
Substitution Reactions: Products include various substituted butenedinitriles.
Addition Reactions: Products include halogenated and hydrogenated derivatives.
Cycloaddition Reactions: Products include cyclic compounds with diverse functional groups.
Scientific Research Applications
2-Butenedinitrile, 2-chloro-, (Z)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenedinitrile, 2-chloro-, (Z)- involves its reactivity with various chemical species. The chlorine atom and the nitrile groups play crucial roles in its interactions. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
2-Butenedinitrile: The parent compound without the chlorine substitution.
2-Butenedinitrile, 2-bromo-, (Z)-: A similar compound with a bromine atom instead of chlorine.
2-Butenedinitrile, 2-fluoro-, (Z)-: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
2-Butenedinitrile, 2-chloro-, (Z)- is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom influences the compound’s reactivity, making it suitable for specific synthetic applications that other halogenated derivatives may not achieve.
Properties
CAS No. |
71200-79-8 |
|---|---|
Molecular Formula |
C4HClN2 |
Molecular Weight |
112.52 g/mol |
IUPAC Name |
(Z)-2-chlorobut-2-enedinitrile |
InChI |
InChI=1S/C4HClN2/c5-4(3-7)1-2-6/h1H/b4-1- |
InChI Key |
VXBAYIAWNLPBHU-RJRFIUFISA-N |
Isomeric SMILES |
C(=C(/C#N)\Cl)\C#N |
Canonical SMILES |
C(=C(C#N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


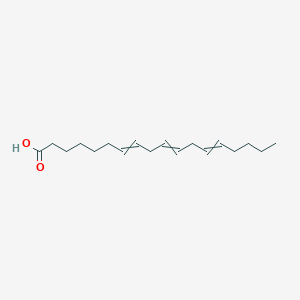
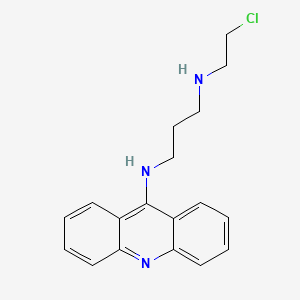
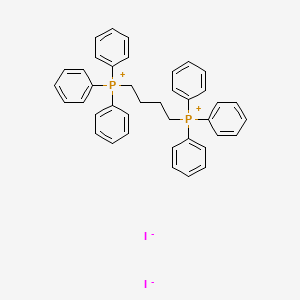
![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
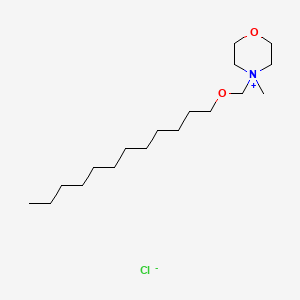
![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
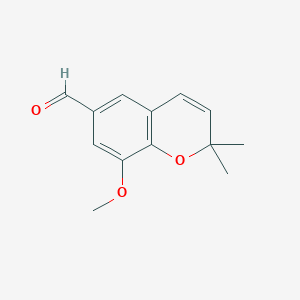
![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
